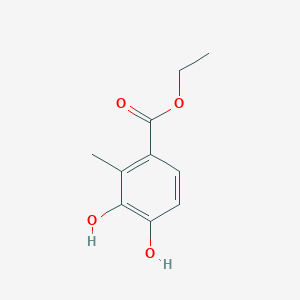

乙基-3,4-二羟基-2-甲基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3,4-dihydroxy-2-methylbenzoate is a chemical compound with the CAS number 217190-34-6 . It has a molecular weight of 196.2 . The compound is solid in physical form .

Synthesis Analysis

A patent describes a simple and economical process for the preparation of 3,4-dihydroxy-2-methyl benzoic acid C1-4 alkyl ester, which could potentially be used to synthesize Ethyl 3,4-dihydroxy-2-methylbenzoate .Molecular Structure Analysis

The molecular formula of Ethyl 3,4-dihydroxy-2-methylbenzoate is C10H12O4 . The InChI code is 1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 3,4-dihydroxy-2-methylbenzoate has a predicted density of 1.249±0.06 g/cm3 . The predicted boiling point is 354.6±37.0 °C .科学研究应用

脯氨酰4-羟化酶抑制和铁螯合

3,4-二羟基苯甲酸乙酯 (EDHB) 因其作为脯氨酰4-羟化酶的底物类似物和竞争性抑制剂的作用而受到研究,脯氨酰4-羟化酶是参与关键生化途径(如胶原成熟和氧气感应)的铁依赖性酶。EDHB 螯合酶结合铁的能力,促进细胞中的有效缺铁,突出了其在调节生物系统中铁稳态和酶活性的潜力。此功能可用于探索与铁代谢和酶调节相关的疾病治疗的研究中 (Wang et al., 2002)。

合成和技术应用

对 3,4-二羟基苯甲酸乙酯的合成和技术应用的研究揭示了其在化学制造工艺中的潜力。该化合物以 4-甲基邻苯二酚为起始原料,通过氧化和酯化反应合成,通过红外光谱、1H NMR 和 13C NMR 表征。合成方法提高了产率,降低了生产成本,并显示出良好的工业应用前景,表明其在精细化学品生产以及潜在的制药和材料科学中的用途 (Kun-lin, 2013)。

环境和光催化特性分析

已研究了相关化合物 4-氨基苯甲酸乙酯的环境行为和光催化特性,表明对 3,4-二羟基-2-甲基苯甲酸乙酯的潜在影响。对 4-氨基苯甲酸乙酯在环境水体中出现及其转化产物的研究强调了了解此类化合物环境归宿的重要性。尽管没有直接关系,但此分析可以激发对 3,4-二羟基-2-甲基苯甲酸乙酯的环境影响和降解途径的进一步研究,有助于评估其在自然和工程系统中的生态足迹和稳定性 (Li et al., 2017)。

安全和危害

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that it may cause skin irritation, serious eye damage, and may be harmful if swallowed . The precautionary statements include P261, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray .

未来方向

A recent paper suggests that Ethyl 3,4-dihydroxybenzoate has potential in retarding drug efflux and potentiating antibiotic activity against drug-resistant Escherichia coli . This indicates a promising future direction in the study of this compound, particularly in the field of antibiotic resistance.

属性

IUPAC Name |

ethyl 3,4-dihydroxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLPOQWRVMCOMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dihydroxy-2-methylbenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzaldehyde](/img/structure/B2760746.png)

![7-[(3-Chlorophenyl)methyl]-3-methyl-8-[4-(3-methylbutyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2760749.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2760753.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide](/img/structure/B2760757.png)

![[(5-Methylfuran-2-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2760758.png)